molecular formula C19H17NO2 B6337578 (4-Isopropoxyphenyl)(quinolin-3-yl)methanone CAS No. 1187166-22-8

(4-Isopropoxyphenyl)(quinolin-3-yl)methanone

Cat. No.: B6337578
CAS No.: 1187166-22-8
M. Wt: 291.3 g/mol
InChI Key: WYHMFEITXUDKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Isopropoxyphenyl)(quinolin-3-yl)methanone is a chemical compound with the molecular formula C19H17NO2 and a molecular weight of 291.34 g/mol This compound is known for its unique structure, which combines a quinoline moiety with an isopropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropoxyphenyl)(quinolin-3-yl)methanone can be achieved through a transition metal-free protocol. One such method involves the aza-Michael addition and intramolecular annulation of enaminones with anthranils . This reaction typically requires methanesulfonic acid (MSA) and sodium iodide (NaI) as key reagents. The process is characterized by its simplicity, high yields, and broad substrate scope .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the transition metal-free synthesis approach mentioned above provides a practical and efficient route that could be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropoxyphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Mechanism of Action

The mechanism of action of (4-Isopropoxyphenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to exhibit antimicrobial and anticancer activities by targeting enzymes and proteins involved in these processes . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an isopropoxyphenyl group and a quinoline moiety

Properties

IUPAC Name

(4-propan-2-yloxyphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-13(2)22-17-9-7-14(8-10-17)19(21)16-11-15-5-3-4-6-18(15)20-12-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHMFEITXUDKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.